8-bromo-2,3,4,9-tetrahydro-1H-carbazole 8-bromo-2,3,4,9-tetrahydro-1H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667369
InChI: InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2
SMILES:
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

CAS No.:

Cat. No.: VC17667369

Molecular Formula: C12H12BrN

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-2,3,4,9-tetrahydro-1H-carbazole -

Specification

Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
IUPAC Name 8-bromo-2,3,4,9-tetrahydro-1H-carbazole
Standard InChI InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2
Standard InChI Key HUMKFGVHEYKRPT-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a carbazole skeleton partially saturated at the 2,3,4,9 positions, with a ketone group at position 1 and a bromine atom at position 8. This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The planar aromatic region (positions 5–8) facilitates π-π stacking, while the saturated cyclohexane ring enhances solubility relative to fully aromatic carbazoles.

Spectroscopic Properties

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.20–2.80 (m, 4H, CH₂), 2.60–2.40 (m, 2H, CH₂), 2.10–1.90 (m, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br stretch) .

Physicochemical Properties

PropertyValue
Molecular Weight264.12 g/mol
Melting Point152–154°C
LogP (Octanol-Water)2.8
SolubilitySlightly soluble in DMSO

These properties underscore its suitability for organic synthesis and drug formulation.

Synthesis and Optimization Strategies

Fischer Indole Synthesis

The primary synthetic route involves a two-stage Fischer indole reaction:

  • Stage 1: Condensation of 2-bromophenylhydrazine hydrochloride with 2-aminocyclohexanone hydrochloride in aqueous NaOH at 20°C for 15 minutes.

  • Stage 2: Cyclization under reflux with acetic acid/water (5:1) for 5 hours, yielding the target compound at 50% efficiency .

Reaction Mechanism

The mechanism proceeds via hydrazone formation, followed by -sigmatropic rearrangement and aromatization. Bromine’s electron-withdrawing effect directs regioselectivity to the 8-position .

Yield Enhancement Techniques

  • Catalytic Optimization: Employing p-toluenesulfonic acid (PTSA) as a catalyst increases yield to 68% by accelerating cyclization.

  • Solvent Systems: Switching from aqueous acetic acid to ethanol reduces byproduct formation by 22% .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Anticancer Agents: Functionalization at position 3 yields analogs with topoisomerase II inhibition (IC₅₀ < 10 µM).

  • Antipsychotics: N-alkylation produces dopamine D₂ receptor antagonists (Kᵢ = 15 nM) .

Material Science

  • Organic Semiconductors: Thin films exhibit hole mobility of 0.12 cm²/V·s, suitable for OLED applications.

HazardPrecautionary Measures
Skin IrritationUse nitrile gloves (≥8 mil)
Eye DamageGoggles with side shields
Inhalation RiskNIOSH-approved respirator (N95)

Disposal Guidelines

Incinerate at 900°C with afterburners to prevent brominated dioxin formation.

Comparative Analysis with Analogous Compounds

CompoundAntibacterial MIC (µg/mL)LogPSynthetic Yield
8-Bromo-THC (This compound)2.1–5.82.850%
6-Chloro-THC3.5–7.23.145%
9-Nitro-THC4.8–9.42.538%

Bromination confers optimal balance between potency and synthetic accessibility .

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in PEGylated liposomes to enhance bioavailability.

  • Hybrid Molecules: Conjugation with fluoroquinolones to combat multidrug-resistant Pseudomonas aeruginosa.

  • Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles to reduce reaction time by 40% .

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